molecular formula C22H24N2O4 B3455245 (E)-N-[4-[4-[[(E)-but-2-enoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]but-2-enamide

(E)-N-[4-[4-[[(E)-but-2-enoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]but-2-enamide

Cat. No.: B3455245
M. Wt: 380.4 g/mol
InChI Key: VOOYJLGADFVJGD-KQQUZDAGSA-N
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Description

(E)-N-[4-[4-[[(E)-but-2-enoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]but-2-enamide is an organic compound characterized by its complex structure, which includes multiple methoxy groups and a but-2-enoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-[4-[[(E)-but-2-enoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]but-2-enamide typically involves a multi-step process:

    Formation of the but-2-enoyl moiety: This can be achieved through the reaction of but-2-enoyl chloride with an appropriate amine under basic conditions.

    Coupling with methoxyphenyl groups: The intermediate product is then coupled with 3-methoxyphenyl and 2-methoxyphenyl groups using a palladium-catalyzed cross-coupling reaction.

    Final amidation: The final step involves the amidation of the product with but-2-enamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-[4-[[(E)-but-2-enoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The but-2-enoyl moiety can be reduced to butyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of butyl-substituted derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(E)-N-[4-[4-[[(E)-but-2-enoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]but-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[4-[4-[[(E)-but-2-enoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]but-2-enamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[4-[4-[[(E)-but-2-enoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]but-2-enamide: Similar in structure but with variations in the functional groups.

    This compound: Differ in the position of methoxy groups or the nature of the but-2-enoyl moiety.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[4-[4-[[(E)-but-2-enoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-5-7-21(25)23-17-11-9-15(13-19(17)27-3)16-10-12-18(20(14-16)28-4)24-22(26)8-6-2/h5-14H,1-4H3,(H,23,25)(H,24,26)/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOYJLGADFVJGD-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C=CC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)/C=C/C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-[4-[4-[[(E)-but-2-enoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]but-2-enamide
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(E)-N-[4-[4-[[(E)-but-2-enoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]but-2-enamide
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(E)-N-[4-[4-[[(E)-but-2-enoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]but-2-enamide
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(E)-N-[4-[4-[[(E)-but-2-enoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]but-2-enamide
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(E)-N-[4-[4-[[(E)-but-2-enoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]but-2-enamide
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(E)-N-[4-[4-[[(E)-but-2-enoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]but-2-enamide

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